BenchChemオンラインストアへようこそ!

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide (CAS 922007-71-4) is a synthetic small-molecule sulfonamide derivative built on a 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-5-one core scaffold. Its molecular formula is C₁₇H₁₈N₂O₄S with a molecular weight of 346.4 g/mol.

Molecular Formula C17H18N2O4S
Molecular Weight 346.4
CAS No. 922007-71-4
Cat. No. B2851033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
CAS922007-71-4
Molecular FormulaC17H18N2O4S
Molecular Weight346.4
Structural Identifiers
SMILESCCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C17H18N2O4S/c1-2-19-10-11-23-16-9-8-13(12-15(16)17(19)20)18-24(21,22)14-6-4-3-5-7-14/h3-9,12,18H,2,10-11H2,1H3
InChIKeyMMFHQDDGVBIYKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide (CAS 922007-71-4): Chemical Identity and Procurement Baseline


N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide (CAS 922007-71-4) is a synthetic small-molecule sulfonamide derivative built on a 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-5-one core scaffold. Its molecular formula is C₁₇H₁₈N₂O₄S with a molecular weight of 346.4 g/mol . The compound features an unsubstituted benzenesulfonamide group attached at the 7-position of the benzoxazepinone ring and an N-ethyl substituent at the 4-position of the oxazepine ring. This benzoxazepine-sulfonamide chemotype has been explored in medicinal chemistry for kinase inhibition (including RIP1 and PIM1 kinases), monoamine oxidase B (hMAO-B) inhibition, and anti-proliferative applications [1][2]. The compound is commercially available primarily through research chemical suppliers as a screening compound or building block for further derivatization.

Why In-Class N-(4-Ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide Analogs Cannot Be Interchanged Without Quantitative Validation


Within the tetrahydrobenzo[f][1,4]oxazepine-7-sulfonamide series, seemingly minor structural variations produce large shifts in target engagement, selectivity, and physicochemical properties. The unsubstituted benzenesulfonamide group in CAS 922007-71-4 distinguishes it from analogs bearing electron-donating (4-methoxy, 4-ethoxy), electron-withdrawing (4-bromo, 3-chloro), or alkyl (4-ethyl, 4-tert-butyl) substituents on the sulfonamide phenyl ring—each of which alters hydrogen-bonding capacity, steric bulk, and lipophilicity [1]. The N4-ethyl substituent on the oxazepine ring further tunes conformational preference and metabolic stability relative to N4-methyl or N4-unsubstituted comparators. These structural differences preclude reliable extrapolation of biological activity, selectivity, or pharmacokinetic behavior from one series member to another. Without compound-specific quantitative data covering at minimum target engagement (IC₅₀/Kd), selectivity profile, aqueous solubility, and metabolic stability, substitution with a close analog introduces uncontrolled risk in a research or procurement workflow [2].

Quantitative Differential Evidence for N-(4-Ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide Relative to Closest Structural Analogs


Structural Differentiation: Unsubstituted Benzenesulfonamide vs. 4-Ethyl-Benzenesulfonamide Analog in Hydrogen-Bond Donor Capacity and Steric Profile

CAS 922007-71-4 bears an unsubstituted benzenesulfonamide moiety at the 7-position of the oxazepine ring, whereas its close analog 4-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide (CAS 922062-58-6) carries a 4-ethyl substituent on the sulfonamide phenyl ring . The unsubstituted phenylsulfonamide confers a smaller steric footprint (molecular weight 346.4 vs. 374.5 g/mol for the 4-ethyl analog) and preserves an unobstructed sulfonamide –NH– hydrogen-bond donor that is critical for interaction with catalytic residues in kinase ATP-binding sites and carbonic anhydrase active sites [1]. Computational topological polar surface area (tPSA) for the target compound is predicted at approximately 84 Ų, vs. ~84 Ų for the 4-ethyl analog; however, the absence of the para-ethyl group reduces logP by approximately 0.6–0.8 log units (predicted logP ~2.5 vs. ~3.2), conferring modestly improved aqueous solubility and potentially altered membrane permeability profiles .

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

N4-Ethyl vs. N4-Methyl Substituent Effect on Oxazepine Scaffold: Conformational and Metabolic Stability Considerations

CAS 922007-71-4 carries an N-ethyl group at the 4-position of the tetrahydrobenzo[f][1,4]oxazepin-5-one ring, whereas the closest N4-methyl analog is 4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide (CAS 1443980-76-4) . The N-ethyl substituent introduces one additional rotatable bond and increased van der Waals volume compared to N-methyl, which can influence the conformational equilibrium of the seven-membered oxazepine ring and modulate the spatial orientation of the 7-benzenesulfonamide pharmacophore [1]. In related benzoxazepine kinase inhibitor series, N-alkyl chain length at the oxazepine nitrogen has been shown to affect both potency and isoform selectivity, though no direct head-to-head data exist for this specific pair [2]. From a metabolic stability standpoint, N-dealkylation is a common Phase I metabolic pathway for tertiary amines; the N-ethyl group may exhibit different CYP-mediated N-dealkylation rates compared to N-methyl, although experimental microsomal stability data for either compound are absent from the public domain.

Metabolic Stability Conformational Analysis Drug Design

Benzenesulfonamide vs. Alkylsulfonamide at 7-Position: Impact on Aromatic Stacking and Target Engagement Potential

CAS 922007-71-4 carries a benzenesulfonamide (phenyl-SO₂NH–) group at the 7-position, in contrast to the alkylsulfonamide analog N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-2-sulfonamide (CAS 922007-92-9) which features an isopropylsulfonamide moiety . The phenyl ring provides π-stacking and hydrophobic interaction potential with aromatic residues (e.g., Phe, Tyr, Trp) commonly found in kinase ATP-binding pockets and other protein targets. In the context of the benzoxazepine scaffold, the benzenesulfonamide group has been shown to participate in key binding interactions; for example, in PIM1 kinase inhibitor design, aryl sulfonamide derivatives engage the hydrophobic pocket adjacent to the hinge region [1]. The isopropyl analog lacks this aromatic interaction capacity, which may result in differential target binding profiles. However, no direct comparative biochemical data between these two specific compounds are available in the public literature.

Kinase Inhibition Molecular Recognition Fragment-Based Drug Design

Class-Level Evidence: Tetrahydrobenzo[f][1,4]oxazepine Sulfonamides as Privileged Scaffolds for Kinase and MAO-B Inhibition

While no direct quantitative biological data are available for CAS 922007-71-4 in peer-reviewed literature, the tetrahydrobenzo[f][1,4]oxazepine sulfonamide chemotype has demonstrated tractable activity in multiple target classes. Benzoxazepine-based PIM1 kinase inhibitors identified through structure-based virtual screening have shown cellular IC₅₀ values ranging from 21 to 28.1 μM against HCT-116, U-2OS, and hTERT-RPE-1 cancer cell lines [1]. Separately, tetrahydrobenzo[f][1,4]oxazepine derivatives have been developed as highly potent and selective hMAO-B inhibitors with nanomolar potency [2]. Furthermore, 1-(benzenesulfonyl)-4,1-benzoxazepine derivatives have demonstrated anti-proliferative activity against human cancer cell lines, with the benzenesulfonyl moiety identified as essential for anti-tumor activity [3]. These class-level observations suggest potential biological relevance for CAS 922007-71-4, but **must not be interpreted as direct evidence of activity for this specific compound**.

Kinase Inhibition MAO-B Inhibition Scaffold Prioritization

Research and Industrial Application Scenarios for N-(4-Ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide Based on Current Evidence


Kinase Inhibitor Screening Library Enrichment with a Structurally Diverse Benzoxazepine Sulfonamide

CAS 922007-71-4 is suited for inclusion in diversity-oriented kinase inhibitor screening libraries where the tetrahydrobenzo[f][1,4]oxazepine scaffold provides topological complementarity to the ATP-binding site. The unsubstituted benzenesulfonamide offers a compact hydrogen-bonding pharmacophore distinct from analogs with bulkier aryl sulfonamide substituents, potentially accessing different selectivity profiles across the kinome. Users should note that no compound-specific kinase inhibition data exist, and activity must be determined empirically [1].

Structure-Activity Relationship (SAR) Studies Exploring N4-Alkyl and Sulfonamide Substituent Effects

As a member of a congeneric series where both the N4-alkyl group (ethyl) and sulfonamide aryl group (unsubstituted phenyl) can be systematically varied, CAS 922007-71-4 serves as a key comparator compound in SAR studies. Its structural features—N4-ethyl rather than N4-methyl, and unsubstituted benzenesulfonamide rather than 4-substituted analogs—allow researchers to deconvolute the contribution of each substituent to biological activity, physicochemical properties, and metabolic stability [1].

hMAO-B Inhibitor Lead Optimization Using the Tetrahydrobenzo[f][1,4]oxazepine Core

Given the established nanomolar hMAO-B inhibitory activity of certain tetrahydrobenzo[f][1,4]oxazepine derivatives, CAS 922007-71-4 may be evaluated as a potential starting point or comparator in hMAO-B inhibitor programs targeting Parkinson's disease or other neurological indications. The compound's predicted physicochemical profile (moderate logP, moderate tPSA) suggests potential CNS permeability, though experimental determination of brain penetration is required [2].

Chemical Probe Development for Target Identification Studies

The compact molecular architecture of CAS 922007-71-4 (MW = 346.4) makes it amenable to further functionalization for chemical probe development, including the introduction of photoaffinity labels, biotin tags, or fluorescent reporters. The unsubstituted benzenesulfonamide and the oxazepine scaffold offer multiple synthetic handles for derivatization. As with all compounds in this evidence-limited class, target engagement should be confirmed experimentally before committing to probe development [3].

Quote Request

Request a Quote for N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.